Molecular weight and formula of 1,2-dilauryl-rac-glycerol
Molecular weight and formula of 1,2-dilauryl-rac-glycerol
Molecular Identity, Biological Mechanism, and Formulation Protocols
Executive Summary
This technical guide provides a comprehensive analysis of 1,2-Dilauroyl-rac-glycerol (1,2-DLG) , a synthetic diacylglycerol (DAG) analog.[1] While often colloquially referred to as "1,2-dilauryl glycerol," this compound is chemically distinct as a diester of glycerol and lauric acid.[1] It serves two primary functions in modern life sciences: as a potent, cell-permeable activator of Protein Kinase C (PKC) in signal transduction research, and as a medium-chain lipid component in Lipid Nanoparticle (LNP) and liposomal formulations to modulate membrane fluidity.
Part 1: Physicochemical Identity[1]
The precise characterization of 1,2-DLG is critical for stoichiometric calculations in drug delivery formulations.[1] As a "rac" (racemic) mixture, this reagent contains equal enantiomeric proportions of the sn-1,2 and sn-2,3 isomers, making it cost-effective for biophysical applications where chiral purity is not strictly required.
Core Chemical Data[1][2][3][4]
| Property | Specification | Technical Notes |
| IUPAC Name | 1,2-didodecanoyl-rac-glycerol | Denotes two C12 chains at positions 1 and 2.[1] |
| Common Name | 1,2-Dilaurin; 1,2-DLG | "Dilaurin" specifically refers to the glycerol diester.[1] |
| Molecular Formula | C₂₇H₅₂O₅ | Critical for Mass Spec identification.[1] |
| Molecular Weight | 456.70 g/mol | Use this exact value for molarity calculations.[1] |
| CAS Number | 17598-94-6 | Specific to the rac-1,2 isomer profile.[1][2] |
| Physical State | White Crystalline Solid | Hygroscopic; store desiccated at -20°C. |
| Lipophilicity (LogP) | ~7.3 | Highly lipophilic; requires organic solvents.[1] |
Nomenclature Alert: Ester vs. Ether
CRITICAL DISTINCTION: Researchers often confuse Dilauroyl (Ester) with Dilauryl (Ether).[1]
-
1,2-Dilauroyl-rac-glycerol (Target of this guide): Contains ester bonds (C=O).[1] Biologically active (metabolizable).[1] Formula: C₂₇H₅₂O₅.[1][3][4]
-
1,2-Dilauryl-rac-glycerol (Ether variant): Contains ether bonds (C-O-C).[1] Non-hydrolyzable; used to study static membrane dynamics.[1] Formula: C₂₇H₅₆O₃.[1]
Part 2: Biological Mechanism (PKC Activation)[7]
1,2-DLG acts as a functional mimic of endogenous diacylglycerol (DAG).[1] Unlike endogenous DAGs which have variable chain lengths, 1,2-DLG possesses medium-length saturated chains (C12:0), allowing it to rapidly partition into cell membranes and activate Protein Kinase C (PKC) without the rapid metabolic degradation seen with longer chains.
Mechanism of Action[7][8][9]
-
Partitioning: 1,2-DLG enters the plasma membrane due to its amphiphilic nature.[1]
-
C1 Domain Binding: It binds allosterically to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1]
-
Translocation: This binding increases the enzyme's affinity for phosphatidylserine (PS) and calcium (Ca²⁺), causing PKC to translocate from the cytosol to the membrane.[1]
-
Activation: The pseudosubstrate region is released from the catalytic core, activating the kinase.[1]
Figure 1: Signal transduction pathway showing 1,2-DLG mimicking endogenous DAG to recruit and activate Protein Kinase C at the plasma membrane.[1]
Part 3: Applications in Drug Delivery (Liposomes/LNPs)[10][11]
In lipid nanoparticle (LNP) and liposome formulation, 1,2-DLG is utilized not as the primary structural lipid (usually DSPC or DPPC), but as a fluidity modulator .
-
Chain Length Effect: The C12 (Lauric) chains are shorter than the standard C18 (Stearic) chains found in DSPC.[1]
-
Membrane Dynamics: Incorporating 1,2-DLG lowers the Phase Transition Temperature (
) of the lipid bilayer, creating "fluid" domains that can enhance the release of encapsulated cargo or improve fusogenicity with target cells.
Formulation Workflow: Thin Film Hydration
This protocol is adapted specifically for 1,2-DLG, accounting for its solubility profile.[1]
Figure 2: Step-by-step workflow for incorporating 1,2-DLG into liposomal formulations via the Thin Film Hydration method.
Part 4: Experimental Protocols
Protocol A: Solubilization & Storage
Objective: Prepare a stable stock solution of 1,2-DLG. Rationale: DAGs are prone to acyl migration (1,2-isomer shifting to 1,3-isomer) if stored improperly in protic solvents.[1]
-
Solvent Choice: Use Chloroform (primary) or Ethanol (secondary).[1]
-
Concentration: Prepare stock at 10–20 mg/mL .
-
Storage:
Protocol B: Analytical Verification (LC-MS)
Objective: Confirm identity and purity.[1] Rationale: Verify that no hydrolysis (to monoacylglycerol) or acyl migration has occurred.[1]
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Adduct Formation: 1,2-DLG ionizes poorly as
.[1] Look for ammonium or sodium adducts.[1]-
Target Mass (Ammonium Adduct):
-
Target Mass (Sodium Adduct):
-
References
-
Avanti Polar Lipids. (n.d.). Lipid Phase Transition Temperatures. Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: 1,2-Dilaurin (C27H52O5).[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link]
-
Newton, A. C. (2018).[1] Protein kinase C: perfectly balanced signaling. Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. 1,2-Dilaurin | C27H52O5 | CID 33979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dilauroyl-rac-glycerol | CAS#:17598-94-6 | Chemsrc [chemsrc.com]
- 3. Dilauroyl-rac-glycerol | CAS 27638-00-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
